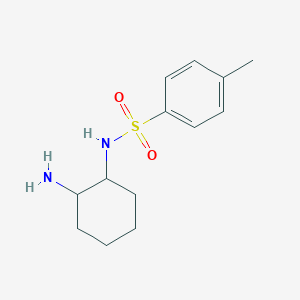
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and (3-bromophenyl)difluoromethyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with (3-bromophenyl)difluoromethyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Wissenschaftliche Forschungsanwendungen
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl ((3-bromophenyl)difluoromethyl)phosphonate involves the cleavage of the P-C bond under basic conditions, leading to the formation of a bromodifluoromethyl anion. This anion can then undergo further reactions to form difluorocarbene intermediates, which are highly reactive and can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (bromodifluoromethyl)phosphonate: Similar in structure but with different substituents on the phenyl ring.
Diethyl (difluoromethyl)phosphonate: Lacks the bromine atom, leading to different reactivity and applications.
Diethyl (3-bromopropyl)phosphonate: Contains a different alkyl chain, affecting its chemical properties and uses.
Uniqueness
Diethyl ((3-bromophenyl)difluoromethyl)phosphonate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to form highly reactive difluorocarbene intermediates sets it apart from other phosphonate derivatives .
Eigenschaften
Molekularformel |
C11H14BrF2O3P |
|---|---|
Molekulargewicht |
343.10 g/mol |
IUPAC-Name |
1-bromo-3-[diethoxyphosphoryl(difluoro)methyl]benzene |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
GCAQDTHUAFPUKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)Br)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)


![2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)

![3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile](/img/structure/B12124742.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B12124753.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)

